Cas no 77326-93-3 (p-O-Desmethyl Verapamil)

p-O-Desmethyl Verapamil structure
p-O-Desmethyl Verapamil structure
Product Name:p-O-Desmethyl Verapamil
CAS No:77326-93-3
MF:C26H36N2O4
MW:440.575047492981
CID:568610
PubChem ID:157039
Update Time:2025-04-19

p-O-Desmethyl Verapamil Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetonitrile, a-[3-[[2-(4-hydroxy-3-methoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-a-(1-methylethyl)-
    • p-O-Desmethyl Verapamil
    • 2-(3,4-dimethoxyphenyl)-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile
    • Benzeneacetonitrile, a-[3-[[2-(4-hydroxy-3-methoxyphenyl)ethyl]methylamino]propyl]-3,4-dimetho...
    • N-Desmethylverapamil
    • PR 24
    • AKOS027326776
    • SCHEMBL8144171
    • FT-0666249
    • 2-(3,4-Dimethoxyphenyl)-5-((4-hydroxy-3-methoxyphenethyl)(methyl)amino)-2-isopropylpentanenitrile (Verapamil Impurity pound(c)
    • DTXSID90893327
    • 2-(3,4-dimethoxyphenyl)-5-{[2-(4-hydroxy-3-methoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentanenitrile
    • alpha-(3-((2-(4-hydroxy-3-methoxyphenyl)ethyl)methylamino)propyl)-3,4-dimethoxy-alpha-(1-methylethyl)-2-(3,4-dimethoxyphenyl)-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile
    • 2-(3,4-Dimethoxyphenyl)-5-((4-hydroxy-3-methoxyphenethyl)(methyl)amino)-2-isopropylpentanenitrile
    • alpha-[3-[[2-(4-hydroxy-3-methoxyphenyl)ethyl]methyl-amino]propyl]-3,4-dimethoxy-alpha-(1-methylethyl)benzeneacetonitrile
    • CS-0165355
    • Benzeneacetonitrile, alpha-(3-((2-(4-hydroxy-3-methoxyphenyl)ethyl)methylamino)propyl)-3,4-dimethoxy-alpha-(1-methylethyl)-
    • NS00006545
    • 77326-93-3
    • Inchi: 1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28(3)15-12-20-8-10-22(29)24(16-20)31-5/h8-11,16-17,19,29H,7,12-15H2,1-6H3
    • InChI Key: CAAKRPRWCVWYAO-UHFFFAOYSA-N
    • SMILES: O(C)C1=C(C=CC(=C1)C(C#N)(CCCN(C)CCC1C=CC(=C(C=1)OC)O)C(C)C)OC

Computed Properties

  • Exact Mass: 440.26800
  • Monoisotopic Mass: 440.267508
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 12
  • Complexity: 592
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 75

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 600.0±55.0 °C at 760 mmHg
  • Flash Point: 316.7±31.5 °C
  • Refractive Index: 1.541
  • Solubility: Chloroform (Slightly), Methanol (Slightly)
  • PSA: 74.95000
  • LogP: 4.79008
  • Vapor Pressure: 0.0±1.8 mmHg at 25°C

p-O-Desmethyl Verapamil Security Information

p-O-Desmethyl Verapamil Pricemore >>

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